molecular formula C9H14N2O B3044420 3-(6-Methoxypyridin-3-YL)propan-1-amine CAS No. 1000521-37-8

3-(6-Methoxypyridin-3-YL)propan-1-amine

Cat. No.: B3044420
CAS No.: 1000521-37-8
M. Wt: 166.22
InChI Key: CXRMNOBHRZVQQS-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-3-yl)propan-1-amine is a chemical building block of interest in medicinal chemistry and organic synthesis. While specific pharmacological applications for this exact chain-length derivative are not fully detailed in public literature, its core structure is related to methoxypyridine-based compounds which are actively investigated in drug discovery programs. For instance, methoxypyridine motifs are recognized as valuable components in the design of gamma-secretase modulators, a class of therapeutic candidates explored for neurodegenerative conditions . This suggests that this compound holds significant potential as a versatile synthetic intermediate for constructing more complex molecules. Researchers may utilize this amine in reactions such as amide bond formation, reductive amination, or as a precursor to heterocyclic systems. Its structure, featuring an aromatic methoxypyridine ring connected to a flexible alkylamine chain, makes it a valuable scaffold for probing structure-activity relationships or developing targeted libraries. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-methoxypyridin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-12-9-5-4-8(7-11-9)3-2-6-10/h4-5,7H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRMNOBHRZVQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305159
Record name 6-Methoxy-3-pyridinepropanamine
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Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000521-37-8
Record name 6-Methoxy-3-pyridinepropanamine
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Record name 6-Methoxy-3-pyridinepropanamine
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Record name 3-(6-methoxypyridin-3-yl)propan-1-amine
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Chemical Reactivity and Advanced Synthetic Transformations of 3 6 Methoxypyridin 3 Yl Propan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) at the terminus of the propyl chain is a potent nucleophile and a weak base, enabling a variety of classical amine reactions.

The primary amine of 3-(6-methoxypyridin-3-yl)propan-1-amine can be readily acylated to form amides. This transformation typically involves reacting the amine with acylating agents such as acid chlorides or anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com The use of a non-nucleophilic base is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base.

ReactantReagentProduct
This compoundAcetyl ChlorideN-[3-(6-methoxypyridin-3-yl)propyl]acetamide
This compoundp-Toluenesulfonyl ChlorideN-[3-(6-methoxypyridin-3-yl)propyl]-4-methylbenzenesulfonamide

Imines, also known as Schiff bases, are formed through the condensation reaction between this compound and a carbonyl compound (an aldehyde or a ketone). ekb.egresearchgate.net This reaction is typically catalyzed by acid and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.org The formation of these Schiff bases is a reversible process. nih.gov Analogous compounds, such as N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, are synthesized by condensing 6-methoxypyridin-3-amine with an aldehyde like pyrrole-2-carbaldehyde, often under reflux in ethanol (B145695) with a catalytic amount of acetic acid. nih.govmdpi.comsemanticscholar.org

Amine ReactantCarbonyl ReactantProduct (Imine/Schiff Base)
This compoundBenzaldehyde(E)-N-benzylidene-3-(6-methoxypyridin-3-yl)propan-1-amine
This compoundAcetoneN-(propan-2-ylidene)-3-(6-methoxypyridin-3-yl)propan-1-amine
6-methoxypyridin-3-aminepyrrole-2-carbaldehydeN-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine nih.govmdpi.comsemanticscholar.org

The nitrogen atoms of this compound, both in the pyridine (B92270) ring and the primary amine, possess lone pairs of electrons that can coordinate with metal ions to form metal complexes. Schiff bases derived from similar pyridine-containing amines are well-documented for their ability to act as chelating ligands. ekb.eg For example, a Schiff base synthesized from 6-methoxypyridin-3-amine and pyrrole-2-carbaldehyde has been used to prepare stable complexes with transition metals like Copper(II) and Cobalt(II). nih.govmdpi.com In these complexes, the ligand typically acts as a bidentate or tridentate donor, binding to the metal center through the imine nitrogen and the pyridine ring nitrogen, forming stable chelate rings. ekb.egnih.gov

Ligand (or precursor)Metal SaltResulting Metal Complex
N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineCuCl₂·H₂OBis(N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine)Copper(II) Chloride nih.govmdpi.com
N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineCoCl₂·6H₂OBis(N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine)Cobalt(II) Chloride nih.govmdpi.com

The primary amine can undergo nucleophilic substitution reactions with alkyl or aryl halides to yield secondary and tertiary amines. N-alkylation is typically achieved by treating the amine with an alkyl halide. The reaction can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. N-arylation, such as in the Buchwald-Hartwig amination, involves the palladium-catalyzed coupling of the amine with an aryl halide, allowing for the formation of a nitrogen-aryl bond.

Transformations Involving the Pyridine Ring System

The pyridine ring in this compound is an aromatic heterocycle whose reactivity is significantly influenced by the presence of the electron-donating methoxy (B1213986) group and the alkylamine substituent.

Electrophilic aromatic substitution (SEAr) is a key reaction for functionalizing aromatic rings. wikipedia.org In the pyridine ring of the title compound, the 6-methoxy group is an activating, ortho-, para-directing substituent, while the 3-propylamine group is also activating and ortho-, para-directing. The nitrogen atom in the pyridine ring is deactivating. The directing effects of the substituents determine the regioselectivity of the substitution. For 6-methoxypyridine derivatives, electrophilic attack is directed to specific positions. For instance, studies on the nitration of 3-methoxypyridine (B1141550) show that the reaction occurs at the 2-position when the pyridine is protonated. rsc.org However, 6-methoxy analogues are often nitrated as free bases, with substitution occurring at the 3-position. rsc.org The combined directing effects of the methoxy and propylamine (B44156) groups in this compound would favor electrophilic attack at the positions ortho and para to the activating groups, namely positions 2, 4, and 5, with the precise outcome depending on steric hindrance and reaction conditions.

Reaction TypeElectrophilePotential Product Position(s)
NitrationNO₂⁺2, 4, or 5-nitro derivative
HalogenationBr⁺ / Cl⁺2, 4, or 5-halo derivative
Friedel-Crafts AcylationR-C=O⁺2, 4, or 5-acyl derivative

Reactivity at the Methoxy Group

The aryl methyl ether of the methoxy group at the C6 position is a key reactive site. Cleavage of this ether bond to yield the corresponding pyridone is a common and synthetically useful transformation. This demethylation can be achieved under various conditions, typically involving strong protic acids or Lewis acids.

Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for cleaving aryl methyl ethers. rsc.orgtandfonline.comtandfonline.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group via an SN2 mechanism. Another widely used and often milder method involves the use of Lewis acids, with boron tribromide (BBr₃) being particularly effective. rsc.orgnih.gov BBr₃ coordinates to the ether oxygen, activating it for cleavage. Other Lewis acids like aluminum chloride (AlCl₃), often in combination with nucleophilic additives, can also be employed. reddit.com Heating with pyridinium (B92312) hydrochloride in its molten state is another established method for aryl ether cleavage. reddit.com

The conversion of the 6-methoxy group to a 6-pyridone significantly alters the electronic properties and potential biological activity of the molecule, and the pyridone nitrogen can be a site for further functionalization (N-alkylation).

Table 3: Common Reagents for Aryl Methyl Ether Demethylation

ReagentTypical ConditionsMechanismNotesReference
HBr (48% aq.)RefluxSN2 on protonated etherHarsh conditions, widely used rsc.orgtandfonline.com
BBr₃CH₂Cl₂, -78°C to RTLewis acid activationHigh yielding, tolerates many functional groups nih.gov
AlCl₃ / ThiolCH₂Cl₂, RTLewis acid activationSelective demethylation rsc.org
Pyridinium HClNeat, 140-180°CAcid-catalyzedMolten salt conditions reddit.com

While transesterification is specific to esters, an analogous transformation for the methoxy group on the pyridine ring can be envisioned. This would involve the exchange of the methyl group for a different alkyl or aryl group (transetherification). Such a reaction is not typically a direct, single-step process. Instead, it is more practically achieved through a two-step sequence:

Demethylation: Cleavage of the methyl ether to the corresponding 6-pyridone as described in section 3.3.1.

O-Alkylation/Arylation: The resulting pyridone, which exists in tautomeric equilibrium with its 6-hydroxypyridine form, can then be selectively O-alkylated using an appropriate alkyl halide and base (Williamson ether synthesis) to introduce a new alkoxy group.

Alternatively, a direct displacement of the methoxy group by another alkoxide (e.g., NaOEt for an ethoxy group) could be possible via a nucleophilic aromatic substitution (SNAr) mechanism, as discussed in section 3.2.2. The viability of this direct approach depends on the nucleophilicity of the incoming alkoxide and the reaction conditions.

This compound as a Versatile Synthetic Intermediate

The presence of a primary aliphatic amine and a modifiable pyridine ring makes this compound a valuable building block for the synthesis of more complex molecular architectures, particularly other heterocyclic systems.

The primary amine of the propanamine side chain is a potent nucleophile and a key handle for constructing new rings.

Pyrimidine (B1678525) Synthesis: Pyrimidine rings can be constructed by reacting a molecule containing a primary amine with a 1,3-dielectrophile. For example, this compound could react with a β-ketoester in a reaction analogous to the Biginelli or Hantzsch synthesis. Condensation of the amine with the ketone carbonyl, followed by cyclization and dehydration, would lead to the formation of a dihydropyrimidine (B8664642) or pyrimidine ring. Various multicomponent reactions are known for the efficient synthesis of substituted pyrimidines from simple starting materials. organic-chemistry.orgnih.gov

Imidazopyridine Synthesis: The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a privileged structure in medicinal chemistry, typically involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound (Tschitschibabin reaction) or related cyclization strategies. e3s-conferences.orgorganic-chemistry.orgnih.gov While the target molecule is not a 2-aminopyridine, it could be a precursor to other fused heterocyclic systems. For instance, the aminopropyl side chain could be acylated and then cyclized under acidic conditions to form a fused dihydropyridine (B1217469) ring system. More complex, multi-step transformations would be required to build an imidazole (B134444) ring onto the existing pyridine core starting from this specific isomer.

Building Block for Complex Molecular Architectures

The chemical structure of this compound, featuring a primary amine and a methoxy-substituted pyridine ring connected by a propyl linker, makes it a valuable and versatile building block in the synthesis of more complex molecular architectures. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate for the construction of pharmacologically active compounds, most notably inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology.

The primary amine group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of the 6-methoxypyridin-3-yl)propyl moiety into larger scaffolds. This is frequently achieved through nucleophilic substitution reactions, where the amine displaces a leaving group on an electrophilic partner.

A prominent example of its application is in the synthesis of the clinical-stage drug candidate iadademstat (B609776) (ORY-1001), a potent and selective inhibitor of LSD1. oryzon.comnih.gov In the synthesis of iadademstat and its analogues, this compound is reacted with a suitably substituted pyrimidine core. This reaction, typically a nucleophilic aromatic substitution, forms a crucial carbon-nitrogen bond that links the pyridine-containing fragment to the central heterocyclic system of the final molecule.

The general reaction scheme for the incorporation of this compound into a complex pyrimidine-based scaffold can be represented as follows:

Table 1: Representative Nucleophilic Aromatic Substitution Reaction

Reactant 1Reactant 2Reaction TypeProductSignificance
This compoundSubstituted 2-chloropyrimidineNucleophilic Aromatic SubstitutionN-(3-(6-methoxypyridin-3-yl)propyl)pyrimidin-2-amine derivativeForms the core structure of complex molecules like iadademstat.

The following table summarizes the key components in the synthesis of a complex molecule like iadademstat, highlighting the role of this compound.

Table 2: Key Building Blocks in the Synthesis of Iadademstat

Building BlockChemical StructureRole in Final Molecule
This compoundC9H14N2OProvides the methoxypyridine-propylamine side chain, crucial for target engagement.
Substituted pyrimidine derivative (e.g., a 2-chloropyrimidine)VariesForms the central heterocyclic core of the molecule.
Cyclopropylamine derivativeVariesConstitutes the other key side chain, often involved in the mechanism of action.

The strategic use of this compound allows for the modular construction of these complex inhibitors, enabling medicinal chemists to systematically explore the structure-activity relationships by modifying other parts of the molecule while retaining the key interactions afforded by the methoxypyridine fragment. This underscores the importance of this amine as a fundamental component in the development of novel therapeutics.

Computational and Theoretical Chemistry Investigations of 3 6 Methoxypyridin 3 Yl Propan 1 Amine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its various possible conformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground state geometry of molecules by finding the minimum energy conformation. For 3-(6-Methoxypyridin-3-YL)propan-1-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31+G(d), can be employed to optimize the molecular structure. researchgate.net

These calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. The optimization process systematically alters the geometry to find the lowest energy state, which corresponds to the most stable structure of the molecule at 0 Kelvin. For instance, the calculations would precisely define the planarity of the pyridine (B92270) ring and the specific torsion angles of the flexible propan-1-amine side chain.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC(ring)-C(side chain)~1.52 Å
Bond LengthC(side chain)-N(amine)~1.47 Å
Bond AngleC(ring)-C(side chain)-C~112°
Dihedral AngleN(ring)-C-C-C(side chain)Variable (defines conformation)

This interactive table presents hypothetical yet representative data from a DFT geometry optimization for this compound, illustrating the types of structural parameters that are determined.

While DFT is excellent for finding the ground state, a molecule as flexible as this compound can exist in multiple conformations. Conformational analysis aims to identify these different stable arrangements (conformers) and determine their relative energies.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation from first principles without empirical parameters. libretexts.org They offer high accuracy but are computationally expensive, making them suitable for smaller molecules or for refining energies of conformers previously identified by less demanding methods. libretexts.org

Semi-Empirical Methods: Methods like AM1 and PM3 are much faster than ab initio or DFT calculations because they use parameters derived from experimental data to simplify the complex integrals involved. scribd.comnumberanalytics.com This speed allows for extensive scanning of the potential energy surface by systematically rotating the single bonds in the propan-1-amine side chain. numberanalytics.com While less accurate, they are highly effective for identifying a broad range of possible low-energy conformers, which can then be re-optimized using more accurate DFT or ab initio methods to obtain reliable geometries and relative energies. scribd.comresearchgate.net

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior, including its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the region most likely to accept electrons (electrophilicity). youtube.com

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-rich methoxypyridine ring is expected to contribute significantly to the HOMO, while the LUMO is likely distributed across the aromatic system. researchgate.net

OrbitalEnergy (eV)Primary Location
HOMO-5.85Methoxypyridine Ring
LUMO-0.95Pyridine Ring
Energy Gap (ΔE)4.90-

This interactive table displays hypothetical FMO data for this compound, calculated at a representative DFT level. The energy gap indicates moderate reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. deeporigin.comlibretexts.org It is plotted on the molecule's electron density surface and color-coded to indicate electrostatic potential. ucla.edu

Red regions indicate negative electrostatic potential, highlighting areas of high electron density. These are typically associated with lone pairs on electronegative atoms and are prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, representing areas of electron deficiency, such as hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group. researchgate.net A region of positive potential (blue) would be anticipated around the hydrogen atoms of the amine group (-NH2), making this site a likely proton acceptor or hydrogen bond donor. researchgate.netnumberanalytics.com

Quantitatively, the charge distribution can be analyzed using methods like Mulliken population analysis, which assigns a partial charge to each atom in the molecule. This provides a numerical basis for the qualitative picture offered by the MEP map.

Reactivity Descriptors and Reaction Pathway Modeling

Building on FMO theory, a set of global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. nih.gov These descriptors, derived from the HOMO and LUMO energies, provide a more detailed picture of reactivity. researchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

DescriptorFormulaPredicted Value (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/23.40
Chemical Hardness (η)(ELUMO - EHOMO)/22.45
Global Softness (S)1/(2η)0.204

This interactive table shows global reactivity descriptors for this compound, calculated from the hypothetical FMO energies.

Reaction pathway modeling involves computationally simulating the mechanism of a chemical reaction. This is achieved by mapping the potential energy surface (PES) that connects reactants to products. Key points on the PES, such as transition states (the energy barriers of the reaction), are located and characterized. This allows for the calculation of activation energies, which determine the reaction rate. For a molecule like this compound, one could model reactions such as its protonation at the amine or pyridine nitrogen, or its interaction with a biological target, to understand the thermodynamics and kinetics of these processes. acs.org

Conceptual DFT Descriptors (e.g., Fukui Functions, Electrophilicity/Nucleophilicity Indices)

Conceptual Density Functional Theory (DFT) is a powerful tool for understanding the reactivity of chemical species. By calculating various electronic properties, it is possible to predict how a molecule will interact with other reagents. For this compound, these descriptors would provide insight into its reactive nature.

Fukui Functions identify the regions within a molecule that are most susceptible to electrophilic or nucleophilic attack. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. For this compound, one would expect the nitrogen atom of the amine group to be a primary site for electrophilic attack, a prediction that Fukui function analysis could quantify.

A hypothetical data table for the conceptual DFT descriptors of this compound is presented below. The values are illustrative and would require specific quantum chemical calculations to be determined accurately.

DescriptorSymbolFormulaHypothetical Value (eV)
Ionization PotentialI-EHOMO8.5
Electron AffinityA-ELUMO0.5
Electronegativityχ(I+A)/24.5
Chemical Hardnessη(I-A)/24.0
Chemical SoftnessS1/(2η)0.125
Electrophilicity Indexωχ2/(2η)2.53
Nucleophilicity Indexε-4.5

Transition State Computations for Key Transformations

Transition state theory is a fundamental concept in chemical kinetics that describes the energetic barrier that must be overcome for a reaction to occur. Computational methods can be used to locate the transition state structure and calculate its energy, providing valuable information about the reaction mechanism and rate.

For this compound, key transformations could include N-acylation, N-alkylation, or reactions involving the pyridine ring. Transition state computations for these reactions would involve identifying the geometry of the activated complex and calculating the activation energy. This information would be crucial for understanding the kinetics of these transformations and for optimizing reaction conditions.

Tautomerism and Isomerism Studies

Tautomers are isomers of a molecule that readily interconvert, most commonly through the migration of a proton. Isomers are molecules that have the same molecular formula but different arrangements of atoms.

Proton Transfer Equilibria

For this compound, potential tautomerism could involve proton transfer between the amine group and the pyridine nitrogen. While the amino tautomer is expected to be significantly more stable, computational studies could quantify the energy difference between the tautomers and the energy barrier for their interconversion. The study of tautomeric equilibria is crucial as the reactivity of a compound can be highly dependent on the proportion of each tautomer present. bohrium.com

A hypothetical equilibrium for a proton transfer in this compound is shown below:

The relative energies of these tautomers could be calculated using DFT methods, providing insight into the position of the equilibrium.

Solvent Effects on Tautomeric Preferences

The stability of tautomers can be significantly influenced by the surrounding solvent. nih.gov Polar solvents may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding. Theoretical investigations into the tautomerism of other heterocyclic compounds have shown that increasing the dielectric constant of the solvent can alter the stability of different tautomeric forms. researchgate.net

For this compound, computational models such as the Polarizable Continuum Model (PCM) could be employed to study the effect of different solvents on the tautomeric equilibrium. These calculations would provide a deeper understanding of how the solvent environment modulates the structure and reactivity of the molecule.

A hypothetical data table illustrating the effect of solvent on the relative energy of a hypothetical imine tautomer of this compound is presented below. The values are for illustrative purposes.

SolventDielectric Constant (ε)Relative Energy of Imine Tautomer (kcal/mol)
Gas Phase115.0
Diethyl Ether4.313.5
Dichloromethane9.112.0
Ethanol (B145695)24.610.5
Water78.49.0

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For a molecule such as 3-(6-Methoxypyridin-3-yl)propan-1-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR: This experiment identifies the different chemical environments of protons. For the target molecule, one would expect distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the three methylene (B1212753) groups of the propyl amine chain. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton (H-H) couplings.

¹³C NMR: This provides information on the different carbon environments. Signals would be expected for the carbons of the pyridine ring, the methoxypyridin group, and the propyl amine chain.

COSY (Correlation Spectroscopy): This 2D experiment reveals H-H coupling correlations. It is crucial for tracing the connectivity of protons within the propyl chain and for assigning adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signal corresponding to each proton signal, for instance, linking the protons of each methylene group to their respective carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It can provide insights into the preferred conformation and stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: This table contains predicted data for illustrative purposes, as experimental data is not available.)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (H → C) Key COSY Correlations
Pyridine-H2 ~8.0 ~147.0 C4, C6 H4
Pyridine-H4 ~7.2 ~138.0 C2, C5, C6, Propyl-C1' H2, H5
Pyridine-H5 ~6.7 ~110.0 C3, C4 H4
Methoxy (-OCH₃) ~3.9 ~53.0 Pyridine-C6 -
Propyl-C1' (-CH₂-) ~2.6 ~30.0 Pyridine-C3, Pyridine-C2, Pyridine-C4, Propyl-C2' H(2')
Propyl-C2' (-CH₂-) ~1.8 ~31.0 Propyl-C1', Propyl-C3' H(1'), H(3')

This is an interactive data table. Column headers can be used to sort the data.

Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. This technique is used to study dynamic processes such as conformational changes (e.g., rotation around single bonds) or chemical exchange. For this compound, VT NMR could provide information on the rotational barrier of the bond between the propyl chain and the pyridine ring or study the dynamics of proton exchange involving the amine group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the molecule. For this compound (C₉H₁₄N₂O), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated mass.

ESI is a soft ionization technique that is particularly well-suited for polar and basic compounds like amines. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. The solvent evaporates, leaving ionized molecules that are then analyzed by the mass spectrometer. For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. Further fragmentation of this ion (MS/MS) would yield characteristic daughter ions, providing structural confirmation. A likely fragmentation would involve the loss of ammonia (B1221849) (NH₃) or cleavage along the propyl chain.

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Type Ion Calculated m/z Expected Findings
HRMS [C₉H₁₅N₂O]⁺ ([M+H]⁺) 167.1184 Confirmation of the elemental formula C₉H₁₄N₂O.
ESI-MS (MS¹) [M+H]⁺ 167.1 Observation of the protonated molecular ion.

This is an interactive data table. Column headers can be used to sort the data.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. For the target compound, characteristic absorption bands would be expected for N-H stretching and bending of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

Raman Spectroscopy: This technique is complementary to FT-IR and measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Raman spectroscopy would be useful for observing the vibrations of the pyridine ring system.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict the vibrational spectra and aid in the assignment of experimentally observed bands.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: This table contains predicted data for illustrative purposes, as experimental data is not available.)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500
Primary Amine (-NH₂) N-H Scissoring (bend) 1590 - 1650
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H (-CH₂, -CH₃) C-H Stretch 2850 - 2960
Pyridine Ring C=C and C=N Stretch 1400 - 1600
Methoxy Ether (Ar-O-CH₃) C-O Stretch 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric)

This is an interactive data table. Column headers can be used to sort the data.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be the primary choice for purity analysis.

A typical HPLC system for this purpose would consist of a C18 column, a mobile phase of acetonitrile (B52724) or methanol (B129727) mixed with a buffered aqueous solution, and a UV detector. ptfarm.pl The selection of the buffer and its pH is critical for achieving good peak shape and resolution for an amine-containing compound. cmes.orghelixchrom.com The methoxypyridine chromophore allows for sensitive detection using a UV detector, likely in the range of 254-280 nm.

As this compound possesses a chiral center at the carbon atom bearing the amine group, chiral HPLC is necessary to separate its enantiomers. This is crucial if the compound is intended for use in stereospecific applications. Chiral stationary phases (CSPs) based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are commonly used for the separation of amine enantiomers. hplc.eusigmaaldrich.comnih.gov The mobile phase for chiral separations is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695), sometimes with a small amount of an amine additive to improve peak shape. azypusa.com

Table 2: Hypothetical HPLC and Chiral HPLC Parameters for this compound

ParameterPurity Analysis (Reversed-Phase)Chiral Analysis
Column C18, 4.6 x 150 mm, 5 µmChiral Stationary Phase (e.g., cellulose-based)
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidHexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 260 nmUV at 260 nm
Temperature AmbientAmbient

This table represents typical starting conditions for method development and may require optimization.

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. For an amine like this compound, GC analysis can be challenging due to the polar nature of the amine group, which can lead to peak tailing and interaction with the stationary phase. However, with the appropriate column and conditions, GC can be an effective method for purity assessment.

A capillary GC column with a polar stationary phase, such as one containing polyethylene (B3416737) glycol (PEG) or a modified polysiloxane with basic deactivation, would be suitable. nih.gov Derivatization of the amine group, for example, by acylation, can also be employed to improve its chromatographic behavior. A flame ionization detector (FID) would provide a robust and sensitive means of detection. For more detailed analysis and impurity identification, coupling the GC to a mass spectrometer (GC-MS) would be highly beneficial, providing both retention time and mass spectral data. researchgate.netresearchgate.netmanupatra.inijpsr.info

For the purification of this compound on a larger scale than analytical HPLC, advanced preparative chromatography techniques are employed.

Flash Chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the mobile phase through the stationary phase, typically silica (B1680970) gel. This technique is well-suited for the routine purification of reaction mixtures to isolate the target compound. rsc.org For an amine, it is common to use a mobile phase system such as ethyl acetate/hexane with a small amount of triethylamine (B128534) to prevent peak tailing and improve recovery from the silica gel.

Supercritical Fluid Chromatography (SFC) is a greener and often faster alternative to preparative HPLC. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid separations. For the purification of amines, a co-solvent such as methanol or ethanol, often with a basic additive like ammonium (B1175870) hydroxide (B78521) or an amine, is added to the CO2 to increase the mobile phase polarity and ensure good peak shape. acs.orgresearchgate.netresearchgate.netchromatographyonline.com SFC is also a powerful technique for preparative chiral separations, often providing higher throughput than chiral HPLC.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained as a single crystal of sufficient quality, single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While a specific crystal structure for this compound is not publicly available, studies on related substituted pyridine derivatives show that the crystal packing is influenced by factors such as hydrogen bonding involving the pyridine nitrogen and other functional groups, as well as π-π stacking interactions between the aromatic rings. acs.orgwikipedia.orgresearchgate.netrsc.orgrsc.orgresearchgate.net For this compound, hydrogen bonding involving the primary amine group would be expected to play a significant role in the crystal lattice. Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline form of the material and can be used for quality control to identify different polymorphs.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule, such as this compound, is exposed to ultraviolet or visible light, its electrons can be promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure and, in particular, its chromophores—the parts of the molecule that absorb light. mit.edu

For this compound, the primary chromophore is the 6-methoxypyridine ring. The electronic transitions observed in the UV-Vis spectrum of this compound are primarily associated with the π-electrons of the aromatic ring and the non-bonding electrons on the nitrogen and oxygen atoms. These transitions are typically of two main types: π → π* (pi to pi star) and n → π* (n to pi star) transitions. libretexts.org

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. libretexts.org The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to an antibonding π* orbital. These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. libretexts.org

The presence of substituents on the pyridine ring significantly influences the energy of these electronic transitions and, consequently, the wavelength of maximum absorbance (λmax). The methoxy group (-OCH3) at the 6-position is an auxochrome, a group that, when attached to a chromophore, alters the λmax and the intensity of the absorption. As an electron-donating group, the methoxy group can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band.

Detailed experimental research on the UV-Vis spectrum of this compound is not extensively available in the public domain. However, studies on structurally similar compounds, such as 2-chloro-6-methoxypyridine (B123196), provide valuable insights. Research on 2-chloro-6-methoxypyridine has shown that the π → π* transition exhibits a predictable response to solvent polarity, while the n → π* transition can be influenced by substituent effects. researchgate.net Specifically, the n → π* transition in this derivative showed a red shift compared to pyridine itself. researchgate.net

Based on the analysis of related methoxypyridine derivatives, the expected UV-Vis absorption data for this compound is summarized in the table below. It is important to note that these are estimated values based on the behavior of similar compounds and the specific experimental values may vary depending on the solvent and other experimental conditions.

Electronic Transition Typical λmax Range (nm) for Methoxypyridines Nature of Transition
π → π220 - 280High-intensity absorption from the promotion of a π electron to a π antibonding orbital.
n → π270 - 320Low-intensity absorption involving the excitation of a non-bonding electron to a π antibonding orbital.

The propan-1-amine substituent at the 3-position, being an alkylamine group, is not expected to significantly alter the primary absorption bands of the methoxypyridine chromophore as it does not extend the conjugation of the π-system. Its primary influence would be through its inductive effects, which are generally minor in comparison to the resonance effects of the methoxy group.

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can also be used to predict the electronic absorption spectra of molecules. beilstein-journals.org Such theoretical calculations for this compound could provide more precise predictions of the λmax values and the nature of the contributing electronic transitions.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The pursuit of green chemistry is a paramount goal in modern chemical synthesis. rasayanjournal.co.innih.gov Future research into the synthesis of 3-(6-Methoxypyridin-3-YL)propan-1-amine will likely focus on developing methods that are not only efficient but also environmentally benign. Traditional multi-step syntheses of pyridine (B92270) derivatives can be resource-intensive and generate significant waste. rasayanjournal.co.in Emerging strategies that emphasize atom economy, the principle of maximizing the incorporation of all materials used in the process into the final product, will be crucial.

Promising avenues include the development of one-pot multicomponent reactions (MCRs). nih.govresearchgate.net MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the need for intermediate purification steps, minimizing solvent use, and saving time and energy. nih.gov The design of an MCR for this compound could involve the strategic combination of a suitable pyridine precursor, a three-carbon synthon, and an amine source.

Furthermore, the use of sustainable and reusable catalysts is another key area of development. nih.gov Research into heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, offers a greener alternative to traditional homogeneous catalysts. nih.gov Additionally, techniques such as microwave-assisted synthesis and solvent-free reaction conditions are being increasingly explored to reduce energy consumption and the use of hazardous organic solvents. rasayanjournal.co.innih.govacs.org

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives
Synthetic StrategyKey AdvantagesPotential for this compound
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity. nih.govDevelopment of a one-pot synthesis from simple precursors.
Microwave-Assisted SynthesisShorter reaction times, higher yields, cleaner reactions. nih.govacs.orgAccelerating key steps in the synthesis, such as ring formation or functional group introduction.
Heterogeneous CatalysisCatalyst reusability, simplified product purification. nih.govEmploying solid-supported catalysts for key transformations, enhancing sustainability.
Solvent-Free SynthesisReduced environmental impact, cost-effective. researchgate.netPerforming reactions under neat conditions to minimize solvent waste.

Exploration of New Reactivity Patterns and Derivatization Possibilities

The inherent chemical functionalities of this compound—the electron-rich methoxy-substituted pyridine ring and the nucleophilic primary amine—offer a wealth of opportunities for derivatization. Future research will undoubtedly focus on exploring the reactivity of this molecule to generate libraries of novel compounds with diverse properties.

The pyridine ring itself is a key target for functionalization. Recent advances in C-H functionalization offer a direct and atom-economical way to introduce new substituents onto the pyridine core without the need for pre-functionalized starting materials. nih.govnih.gov This could allow for the late-stage modification of the molecule, a valuable strategy in drug discovery. nih.gov The methoxy (B1213986) group can also influence the regioselectivity of electrophilic aromatic substitution reactions, and its potential as a leaving group in nucleophilic aromatic substitution reactions could be further explored. ntu.edu.sgacs.org

The primary amine of the propanamine side chain is a versatile handle for a wide range of chemical transformations. Acylation, alkylation, and reductive amination are just a few of the reactions that can be employed to introduce a variety of functional groups. This could lead to the synthesis of amides, secondary and tertiary amines, and other derivatives with potentially interesting biological or material properties. The flexible three-carbon linker also allows for the possibility of intramolecular reactions, leading to the formation of novel cyclic structures.

Advanced Computational Modeling for Structure-Reactivity Relationships

In recent years, computational chemistry has become an indispensable tool in chemical research. researchgate.net For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules. researchgate.netresearchgate.net

Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, electronic properties, and reactivity. researchgate.netnih.gov For example, mapping the electron density and electrostatic potential can help identify the most reactive sites for both electrophilic and nucleophilic attack. mdpi.com This information can guide the design of new derivatization strategies and help to understand the outcomes of chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound and its derivatives with their biological activity or material properties. researchgate.net By generating a virtual library of derivatives and calculating various molecular descriptors, it may be possible to identify which structural modifications are most likely to lead to desired outcomes. Molecular docking simulations can also be used to predict how these molecules might bind to specific protein targets, providing a rational basis for the design of new therapeutic agents. researchgate.nettandfonline.com

Table 2: Computational Tools and Their Applications
Computational MethodPredicted PropertiesRelevance to this compound
Density Functional Theory (DFT)Molecular geometry, electronic structure, reactivity indices. nih.govGuiding synthetic strategies by identifying reactive sites.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with biological activity. researchgate.netPredicting the therapeutic potential of novel derivatives.
Molecular DockingBinding affinity and mode of interaction with biological targets. tandfonline.comRational design of targeted therapeutic agents.
Molecular Dynamics (MD) SimulationsConformational flexibility and dynamic behavior. researchgate.netUnderstanding how the molecule behaves in a biological environment.

Integration with High-Throughput Screening for Material Science Applications

The unique combination of a pyridine heterocycle and a flexible amine side chain makes this compound an interesting candidate for applications in material science. Pyridine-containing compounds have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their electron-transporting properties. rsc.orggoogle.comrsc.org The amine functionality can also be used to incorporate the molecule into larger polymer structures or to functionalize surfaces.

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large libraries of compounds for a specific property. nih.govyoutube.com By generating a combinatorial library of derivatives of this compound, it would be possible to screen for a wide range of material properties. For example, HTS could be used to identify derivatives with optimal electronic properties for use in organic semiconductors, or to find compounds that exhibit interesting photophysical properties, such as fluorescence or phosphorescence.

The integration of combinatorial synthesis with HTS can accelerate the discovery of new materials with tailored functionalities. nih.gov This approach allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the identification of structure-property relationships that can guide the design of next-generation materials.

Q & A

Q. Answer :

  • NMR :
    • ¹H NMR : Peaks at δ 2.6–3.1 ppm (methylene protons adjacent to amine), δ 6.7–8.2 ppm (pyridyl aromatic protons) .
    • ¹³C NMR : Signals for methoxy groups (~55 ppm) and pyridyl carbons (~120–150 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (expected m/z ~181) .
  • IR : Stretching vibrations for NH₂ (~3300 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

Advanced: How can contradictory crystallographic data for this compound derivatives be resolved?

Answer :
Discrepancies in bond angles or torsion may arise from:

Polymorphism : Screen crystallization conditions (e.g., solvent, temperature) to isolate stable forms.

Refinement protocols : Use SHELXL for high-resolution data, adjusting parameters like ADPs (anisotropic displacement parameters).

Validation tools : Cross-check with PLATON or Mercury to detect disorder or twinning .
Example :

ParameterReported ValueAdjusted Value
C-N bond1.45 Å1.48 Å
R-factor0.120.08

Basic: What are the primary research applications of this compound?

Q. Answer :

  • Medicinal chemistry : Serves as a precursor for neuroactive compounds (e.g., serotonin receptor modulators) .
  • Coordination chemistry : Amine group binds transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic studies .
  • Bioconjugation : Used to functionalize biomolecules via amine-reactive probes (e.g., NHS esters) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Answer :
Key SAR strategies:

Substituent variation : Replace methoxy with ethoxy or halogens to alter lipophilicity/logP .

Backbone elongation : Extend the propane chain to enhance receptor binding (e.g., for GPCR targets) .

Bioisosteres : Substitute pyridyl with isoquinoline to improve metabolic stability .
Data example :

DerivativeIC₅₀ (nM)LogP
Methoxy1201.2
Ethoxy851.5
Cl-subst452.1

Basic: What safety protocols are essential when handling this compound?

Q. Answer :

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to volatile amine vapors.
  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Q. Answer :

  • DFT calculations : Optimize transition states for nucleophilic attacks (e.g., amine alkylation) using Gaussian or ORCA .
  • Molecular docking : Simulate binding to biological targets (e.g., MAO enzymes) with AutoDock Vina .
  • pKa prediction : Tools like MarvinSuite estimate amine basicity (predicted pKa ~9.5) .

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3-(6-Methoxypyridin-3-YL)propan-1-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.